(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and diverse, depending on the reaction conditions and the presence of other reactants . Unfortunately, specific reaction analysis for this compound was not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity . Unfortunately, specific information on these properties for this compound was not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The novel compounds related to (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone have been synthesized and characterized using various spectral techniques. Structural optimization and interpretation of theoretical vibrational spectra have been made using density functional theory calculations (Shahana & Yardily, 2020).
Antimicrobial and Antifungal Properties
- Some derivatives of thiazolidinone, including those similar to this compound, have demonstrated potential antimicrobial and antifungal activities. These activities were tested using broth dilution methods (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
Molecular Docking and Antibacterial Activity
- Molecular docking studies have been carried out using Hex 8.0 software to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).
Antiviral Activity and Pharmacokinetics
- Molecular docking has been used to explore the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of analogs related to this compound (FathimaShahana & Yardily, 2020).
Xanthine Oxidase Inhibition and Antioxidant Properties
- Certain thiazolidinone analogs have shown significant xanthine oxidase inhibition and antioxidant properties, indicating potential use in therapeutic applications (Lakshmi Ranganatha et al., 2014).
Electrochemical and Electrochromic Properties
- Novel polymers containing carbazole and phenyl-methanone units, related to thiazolidinone derivatives, demonstrate promising electrochromic properties, which could be utilized in various technological applications (Hu et al., 2013).
Synthesis and Characterization for Material Science
- Synthesis and characterization of this compound derivatives have been explored for their potential use in material science, particularly in the field of thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives have been found to impact a variety of biological targets .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been found to exhibit diverse biological responses, making them a highly prized moiety .
Action Environment
The presence of sulfur in thiazolidine motifs, which this compound contains, enhances their pharmacological properties .
Safety and Hazards
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S2/c1-24-19-8-6-17(7-9-19)21-22(11-13-26-21)20(23)16-4-2-15(3-5-16)18-10-12-25-14-18/h2-10,12,14,21H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGYJZVXXIKXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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